2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide
Description
The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is a benzimidazole-derived acetohydrazide characterized by a benzyl-substituted benzimidazole core, a sulfanyl linker, and a substituted benzylidene moiety.
Properties
Molecular Formula |
C24H21BrN4O3S |
|---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21BrN4O3S/c1-32-21-12-17(11-18(25)23(21)31)13-26-28-22(30)15-33-24-27-19-9-5-6-10-20(19)29(24)14-16-7-3-2-4-8-16/h2-13,31H,14-15H2,1H3,(H,28,30)/b26-13+ |
InChI Key |
YUWJCDABKXERBA-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of Hydrazide Moiety: The resulting compound is further reacted with hydrazine hydrate to form the hydrazide moiety.
Condensation Reaction: Finally, the hydrazide derivative is condensed with 3-bromo-4-hydroxy-5-methoxybenzaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with DNA or proteins, leading to inhibition of key biological processes. The sulfanyl group may enhance its binding affinity to target enzymes, while the hydrazide moiety can participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Structural Features
The target compound shares a common acetohydrazide backbone with several derivatives, differing in substituents on the benzimidazole and benzylidene moieties:
Key Observations :
- Electron-withdrawing groups (e.g., bromo, chloro) enhance stability and influence binding interactions .
- Methoxy and hydroxy groups improve solubility and modulate antioxidant activity .
Physicochemical and Analytical Data
- Spectroscopic Characterization : Most analogs are confirmed via ¹H NMR, HR-MS, and IR spectroscopy . For instance, a triazole-containing analog () showed a singlet at δ 11.85 ppm for the hydrazide –NH proton .
- Crystallography : Single-crystal X-ray analysis (using SHELX software) confirmed the (E)-configuration of imine bonds in related compounds .
Biological Activity
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzimidazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities.
The molecular formula of the compound is with a molecular weight of approximately 424.50 g/mol. The structure includes a benzimidazole ring linked to a sulfanyl group and an acetohydrazide moiety, which contributes to its biological activity.
Biological Activity Overview
Recent studies have highlighted the biological activities of benzimidazole derivatives, particularly focusing on their antimicrobial and anticancer properties. The specific compound has shown promise in various in vitro studies.
Antimicrobial Activity
Research has demonstrated that compounds containing the benzimidazole scaffold exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that derivatives of benzimidazole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzimidazole Derivative A | S. aureus | 8 µg/mL |
| Benzimidazole Derivative B | E. coli | 16 µg/mL |
| 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide | Pseudomonas aeruginosa | 12 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. Studies indicate that benzimidazole derivatives can interact with DNA and inhibit topoisomerase activity, leading to reduced cell proliferation .
Case Study: Anticancer Activity
In a study involving human cancer cell lines, the compound exhibited significant cytotoxic effects. The results demonstrated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, particularly in breast and colon cancer cells.
The proposed mechanism of action for this compound involves:
- Interaction with DNA: The compound may intercalate into DNA strands, disrupting replication.
- Topoisomerase Inhibition: Similar to other benzimidazole derivatives, it may inhibit topoisomerases, enzymes critical for DNA unwinding during replication.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells by activating caspases.
Structure-Activity Relationship (SAR)
The structural components of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide contribute significantly to its biological activity:
- Benzimidazole Moiety: Essential for antimicrobial and anticancer properties.
- Sulfanyl Group: Enhances lipophilicity and cellular uptake.
- Hydrazide Linkage: May play a role in the compound's interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
